molecular formula C10H8ClNO B1631688 4-Chloro-7-methoxyquinoline CAS No. 68500-37-8

4-Chloro-7-methoxyquinoline

Cat. No.: B1631688
CAS No.: 68500-37-8
M. Wt: 193.63 g/mol
InChI Key: UKTYNFPTZDSBLR-UHFFFAOYSA-N
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Description

4-Chloro-7-methoxyquinoline is an organic compound with the molecular formula C10H8ClNO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.

Scientific Research Applications

4-Chloro-7-methoxyquinoline has several applications in scientific research:

Safety and Hazards

4-Chloro-7-methoxyquinoline is harmful if swallowed and causes serious eye damage . It is recommended to wear eye protection and face protection when handling this compound . If swallowed or in case of eye contact, immediate medical attention is required .

Future Directions

Quinoline and its derivatives, including 4-Chloro-7-methoxyquinoline, have potential for industrial and medicinal applications . They are essential in the fields of industrial and synthetic organic chemistry, and play a major role in medicinal chemistry . Future research may focus on developing new methods and synthetic approaches towards organic compounds, as well as developments in the synthesis of heterocyclic organic compounds of different classes that have pharmacological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7-methoxyquinoline typically involves the chlorination of 7-methoxyquinoline. One common method includes the reaction of 7-methoxyquinolin-4(1H)-one with phosphorus oxychloride. The reaction mixture is heated for several hours, and the product is isolated by neutralizing the reaction mixture with ammonium hydroxide .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves careful control of reaction conditions to ensure high yield and purity. The use of large-scale reactors and efficient purification techniques, such as recrystallization, are common practices .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7-methoxyquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or other nucleophiles can be used.

    Oxidation: Oxidizing agents like potassium permanganate may be employed.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloroquinoline
  • 7-Methoxyquinoline
  • 4,7-Dichloroquinoline

Uniqueness

4-Chloro-7-methoxyquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 7-position and chlorine at the 4-position make it a valuable intermediate in the synthesis of various pharmaceuticals .

Properties

IUPAC Name

4-chloro-7-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-13-7-2-3-8-9(11)4-5-12-10(8)6-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKTYNFPTZDSBLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC=CC(=C2C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90442394
Record name 4-chloro-7-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68500-37-8
Record name 4-chloro-7-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-7-methoxyquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of POCl3 (11 mL, excess), 7-methoxyquinolin-4-ol (1.87 g, 10.67 mmol) was added and heated from RT to 90° C. The mixture was allowed to cool to RT, concentrated in-vacuo and cooled in an ice bath during the slow adjustment to pH 7 by alternating ice and 1N NaOH. The solid was filtered and rinsed with water. The title compound was isolated as a tan solid.
Name
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
1.87 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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